molecular formula C10H8BrF3O B13710439 7-Bromo-1-(trifluoromethyl)-1-indanol

7-Bromo-1-(trifluoromethyl)-1-indanol

Cat. No.: B13710439
M. Wt: 281.07 g/mol
InChI Key: HTPDBJODSRPHOZ-UHFFFAOYSA-N
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Description

7-Bromo-1-(trifluoromethyl)-1-indanol is a chemical compound with the molecular formula C9H6BrF3O It is a derivative of indanol, featuring a bromine atom and a trifluoromethyl group attached to the indanol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-(trifluoromethyl)-1-indanol typically involves the bromination of 1-(trifluoromethyl)-1-indanol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure consistent product quality and high efficiency. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-(trifluoromethyl)-1-indanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 1-(trifluoromethyl)-1-indanol.

    Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of trifluoromethyl ketones or aldehydes.

    Reduction: Formation of 1-(trifluoromethyl)-1-indanol.

    Substitution: Formation of various substituted indanol derivatives depending on the nucleophile used.

Scientific Research Applications

7-Bromo-1-(trifluoromethyl)-1-indanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Bromo-1-(trifluoromethyl)-1-indanol involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate enzyme activity, inhibit microbial growth, or induce apoptosis in cancer cells. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-1,1,1-trifluoro-2-heptanone: Similar in structure but with a heptanone core.

    7-Bromo-1-methyl-2-(trifluoromethyl)-1H-indole: Contains an indole core instead of indanol.

    7-Bromo-1,2,3,4-tetrahydroisoquinoline: Features a tetrahydroisoquinoline core.

Uniqueness

7-Bromo-1-(trifluoromethyl)-1-indanol is unique due to its specific combination of bromine and trifluoromethyl groups attached to the indanol core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H8BrF3O

Molecular Weight

281.07 g/mol

IUPAC Name

7-bromo-1-(trifluoromethyl)-2,3-dihydroinden-1-ol

InChI

InChI=1S/C10H8BrF3O/c11-7-3-1-2-6-4-5-9(15,8(6)7)10(12,13)14/h1-3,15H,4-5H2

InChI Key

HTPDBJODSRPHOZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C1C=CC=C2Br)(C(F)(F)F)O

Origin of Product

United States

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